Cas no 1946813-83-7 (1H-Pyrazole-3-carboxylic acid, 5-(chlorocarbonyl)-1-(2-methylpropyl)-, methyl ester)

1H-Pyrazole-3-carboxylic acid, 5-(chlorocarbonyl)-1-(2-methylpropyl)-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-3-carboxylic acid, 5-(chlorocarbonyl)-1-(2-methylpropyl)-, methyl ester
-
- Inchi: 1S/C10H13ClN2O3/c1-6(2)5-13-8(9(11)14)4-7(12-13)10(15)16-3/h4,6H,5H2,1-3H3
- InChI Key: LGJGYSIFAFOYEG-UHFFFAOYSA-N
- SMILES: N1(CC(C)C)C(C(Cl)=O)=CC(C(OC)=O)=N1
1H-Pyrazole-3-carboxylic acid, 5-(chlorocarbonyl)-1-(2-methylpropyl)-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB554120-250 mg |
Methyl 5-(chlorocarbonyl)-1-isobutyl-1H-pyrazole-3-carboxylate; . |
1946813-83-7 | 250MG |
€381.10 | 2022-03-01 | ||
abcr | AB554120-500 mg |
Methyl 5-(chlorocarbonyl)-1-isobutyl-1H-pyrazole-3-carboxylate; . |
1946813-83-7 | 500MG |
€528.40 | 2022-03-01 | ||
abcr | AB554120-1 g |
Methyl 5-(chlorocarbonyl)-1-isobutyl-1H-pyrazole-3-carboxylate; . |
1946813-83-7 | 1g |
€676.70 | 2022-03-01 | ||
abcr | AB554120-100 mg |
Methyl 5-(chlorocarbonyl)-1-isobutyl-1H-pyrazole-3-carboxylate; . |
1946813-83-7 | 100MG |
€281.90 | 2022-03-01 |
1H-Pyrazole-3-carboxylic acid, 5-(chlorocarbonyl)-1-(2-methylpropyl)-, methyl ester Related Literature
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
3. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
Additional information on 1H-Pyrazole-3-carboxylic acid, 5-(chlorocarbonyl)-1-(2-methylpropyl)-, methyl ester
Introduction to 1H-Pyrazole-3-carboxylic acid, 5-(chlorocarbonyl)-1-(2-methylpropyl)-, methyl ester (CAS No. 1946813-83-7)
1H-Pyrazole-3-carboxylic acid, 5-(chlorocarbonyl)-1-(2-methylpropyl)-, methyl ester, identified by the chemical formula CAS No. 1946813-83-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly its ester functionality and chlorocarbonyl substituent, make it a valuable intermediate in the synthesis of more complex pharmacophores.
The synthesis and application of 1H-Pyrazole-3-carboxylic acid, 5-(chlorocarbonyl)-1-(2-methylpropyl)-, methyl ester are closely tied to advancements in drug discovery and development. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the methyl ester group at the 1-position and the chlorocarbonyl group at the 5-position introduces unique reactivity that can be exploited in medicinal chemistry. Specifically, these functional groups facilitate further derivatization, allowing chemists to tailor the compound’s biological profile for specific therapeutic targets.
In recent years, there has been a surge in research focused on developing novel pyrazole-based drugs due to their favorable pharmacokinetic properties and low toxicity profiles. The compound 1H-Pyrazole-3-carboxylic acid, 5-(chlorocarbonyl)-1-(2-methylpropyl)-, methyl ester (CAS No. 1946813-83-7) has been explored in several preclinical studies as a potential scaffold for new therapeutic agents. Its structural motif is particularly interesting because it combines lipophilicity with metabolic stability, making it an attractive candidate for oral administration.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The chlorocarbonyl group can undergo nucleophilic substitution reactions to introduce various bioactive moieties, while the methyl ester can be hydrolyzed to yield a carboxylic acid, further expanding its synthetic utility. These properties have made it a valuable building block in the design of small-molecule inhibitors targeting enzymes involved in critical biological pathways.
The pharmaceutical industry has increasingly leveraged computational modeling and high-throughput screening to identify promising drug candidates. In this context, 1H-Pyrazole-3-carboxylic acid, 5-(chlorocarbonyl)-1-(2-methylpropyl)-, methyl ester (CAS No. 1946813-83-7) has been utilized in virtual screening campaigns to identify compounds with high binding affinity to protein targets such as kinases and transcription factors. Preliminary results suggest that derivatives of this compound exhibit potent activity against certain cancer cell lines, highlighting its potential as a lead structure for oncology drug development.
Furthermore, the compound’s structural framework aligns well with current trends in drug design aimed at improving solubility and bioavailability. The methyl propyl side chain at the 1-position contributes to hydrophobicity, which can enhance membrane permeability, while the overall molecule’s polarity is modulated by the presence of polar functional groups such as the ester and chlorocarbonyl moieties. This balance between lipophilicity and polarity is crucial for achieving optimal pharmacokinetic profiles.
Recent advances in synthetic methodologies have also contributed to the growing interest in pyrazole derivatives like 1H-Pyrazole-3-carboxylic acid, 5-(chlorocarbonyl)-1-(2-methylpropyl)-, methyl ester (CAS No. 1946813-83-7). Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled more efficient synthesis of complex pyrazole structures, reducing both cost and environmental impact. These innovations have made it feasible to produce larger quantities of intermediates like this one for further biological evaluation.
The biological activity of this compound has been investigated in several model systems. In vitro studies have demonstrated that certain derivatives exhibit inhibitory effects on enzymes implicated in inflammatory responses and tumor progression. For instance, modifications to the chlorocarbonyl group have been shown to enhance binding affinity to specific enzyme active sites without compromising selectivity. Such findings underscore the importance of fine-tuning molecular structure to optimize therapeutic efficacy.
Moreover, there is growing evidence suggesting that pyrazole-based compounds can modulate immune responses through interactions with immune cell receptors and signaling pathways. The unique combination of functional groups in 1H-Pyrazole-3-carboxylic acid, 5-(chlorocarbonyl)-1-(2-methylpropyl)-, methyl ester (CAS No. 1946813-83-7) may enable it to influence immune checkpoints or cytokine production pathways relevant to autoimmune diseases or cancer immunotherapy.
The development of novel drug candidates often involves iterative optimization cycles where structural modifications are tested for their impact on biological activity and pharmacokinetic properties. The intermediate nature of this compound makes it an ideal candidate for such studies because it provides a flexible platform for introducing diverse chemical moieties while maintaining core structural elements that contribute to bioactivity.
In conclusion,1H-Pyrazole-3-carboxylic acid, 5-(chlorocarbonyl)-1-(2-methylpropyl)-, methyl ester (CAS No. 1946813-83-7) represents a promising entity in pharmaceutical research due to its structural versatility and potential therapeutic applications. Its role as a synthetic intermediate allows for further derivatization into novel bioactive molecules with tailored pharmacological profiles. As research continues into new drug targets and treatment strategies,this compound will likely remain at the forefront of medicinal chemistry innovation.
1946813-83-7 (1H-Pyrazole-3-carboxylic acid, 5-(chlorocarbonyl)-1-(2-methylpropyl)-, methyl ester) Related Products
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)




